Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Description
Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a boronate ester featuring a benzoate moiety substituted with a 5,5-dimethyl-1,3,2-dioxaborinane ring. This compound is widely employed in nickel-catalyzed cross-coupling reactions due to its stability and reactivity under catalytic conditions . Its synthesis involves the condensation of 4-(methoxycarbonyl)phenylboronic acid with 2,2-dimethyl-1,3-propanediol, yielding the cyclic boronate ester in high purity (88% yield) . Key physical properties include a melting point of 113–115°C, IR absorption bands at 1720 cm⁻¹ (ester C=O stretch), and distinct ¹H/¹³C NMR signals (e.g., δ 3.91 ppm for the methoxy group and δ 167.3 ppm for the carbonyl carbon) . The compound’s stability under inert atmospheres and compatibility with transition-metal catalysts make it valuable in organic synthesis .
Properties
IUPAC Name |
methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-13(2)8-17-14(18-9-13)11-6-4-5-10(7-11)12(15)16-3/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKPMLLLOVGICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate typically involves the reaction of phenylboronic acid with 5,5-dimethyl-1,3-dioxane-2-one through a dehydration reaction . The reaction conditions often include the use of organic solvents such as diethyl ether or dichloromethane to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: It can participate in substitution reactions, particularly in the presence of halogenated reagents.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds with aryl halides.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has a wide range of scientific research applications:
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is involved in the development of boron-containing drugs and diagnostic agents.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate involves its role as a boron-containing reagent. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Ester Groups
- Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS: 346656-34-6) Structure: Differs by an ethyl ester substituent instead of methyl. Its IR spectrum retains the ester carbonyl stretch (~1720 cm⁻¹) but exhibits altered solubility due to the longer alkyl chain . Applications: Similar cross-coupling utility but may offer improved solubility in non-polar solvents compared to the methyl ester .
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid (CAS: 62729-39-9) Structure: Replaces the methyl ester with a carboxylic acid group. Properties: Higher polarity (logP reduced by ~2 units) and acidity (pKa ~4.5). Applications: Primarily used as a precursor for metal-organic frameworks (MOFs) or acid-catalyzed reactions .
Analogues with Substituent Variations on the Aromatic Ring
- Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate Structure: Nitro group at the 4-position of the benzoate ring. Properties: Molecular weight 293.08; crystallizes in a monoclinic system (space group P21/n) with distinct lattice parameters (a = 12.1774 Å, b = 9.7928 Å) . Applications: The electron-withdrawing nitro group enhances electrophilicity, making it suitable for Suzuki-Miyaura couplings with electron-rich aryl halides .
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS: 128376-65-8)
- Structure : Aldehyde substituent at the para position.
- Properties : Molecular weight 218.06; IR carbonyl stretch at ~1700 cm⁻¹ (aldehyde). Reactivity includes participation in condensation reactions (e.g., Schiff base formation) .
- Applications : Used in sensor development and as a building block for bifunctional fluorescent probes .
Heterocyclic and Functionalized Analogues
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
4-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine (CAS: 1012785-45-3)
Comparative Data Tables
Research Findings and Trends
- Reactivity : Electron-withdrawing groups (e.g., nitro, aldehyde) increase electrophilicity, enhancing cross-coupling efficiency .
- Stability : Methyl and ethyl esters exhibit superior air stability compared to carboxylic acid derivatives, which require anhydrous conditions .
- Synthetic Utility : Heterocyclic variants (e.g., pyridine, morpholine) expand applications in medicinal chemistry and materials science .
Biological Activity
Methyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS No. 585524-77-2) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 248.08 g/mol. The compound features a dioxaborinane moiety that is known for its ability to form stable complexes with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential applications in therapeutic areas such as cancer treatment and enzyme inhibition.
Antitumor Activity
Research has indicated that compounds containing dioxaborinane structures can exhibit antitumor properties. For instance, studies have shown that similar dioxaborinane derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Study | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 10 - 100 | Significant inhibition of growth |
| Study B | HeLa (cervical cancer) | 5 - 50 | Induction of apoptosis |
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes. The dioxaborinane moiety is particularly effective in forming reversible covalent bonds with serine residues in active sites of enzymes.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 25 |
| Chymotrypsin | Non-competitive | 15 |
The proposed mechanism for the biological activity of this compound involves:
- Formation of Covalent Bonds : The boron atom can form reversible covalent bonds with nucleophilic sites on target proteins.
- Disruption of Protein Function : This bonding can lead to conformational changes in proteins, disrupting their normal function and leading to cellular apoptosis or inhibition of enzymatic activity.
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, this compound was tested against multiple cancer cell lines. The results demonstrated a dose-dependent decrease in viability across all tested lines.
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition properties of this compound. It was found to be a potent inhibitor of carbonic anhydrase and chymotrypsin, suggesting potential applications in conditions where these enzymes are implicated.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
